molecular formula C8H5N3O8 B2964494 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine CAS No. 135399-56-3

5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B2964494
CAS No.: 135399-56-3
M. Wt: 271.141
InChI Key: JWGHEORPZNJONK-UHFFFAOYSA-N
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Description

5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine is a nitro-substituted derivative of the 2,3-dihydro-1,4-benzodioxine scaffold, a structure widely studied for its pharmacological and energetic material applications. The compound features three nitro groups at positions 5, 6, and 7 on the benzene ring, conferring high electron-withdrawing effects that influence its reactivity, stability, and energetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7-trinitro-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O8/c12-9(13)4-3-5-8(19-2-1-18-5)7(11(16)17)6(4)10(14)15/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGHEORPZNJONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of 1,4-benzodioxane. The process includes the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions to introduce nitro groups into the aromatic ring. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other separation techniques to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The compound’s stability and reactivity are influenced by the presence of the dioxane ring, which provides a stabilizing effect .

Comparison with Similar Compounds

5,6,7,8-Tetranitro-2,3-dihydro-1,4-benzodioxine (TNBD)

Thermal and Chemical Stability

  • TNBD exhibits exceptional stability, remaining undecomposed under ambient conditions for over 20 years . The trinitro analog may show reduced stability due to fewer nitro groups, though this remains speculative without direct data.
  • Crystallography: TNBD’s nitro groups are twisted out of the benzene plane (46–69°), reducing steric strain and enhancing stability. Similar distortions may occur in the trinitro derivative but with less pronounced effects .
Property 5,6,7-Trinitro Derivative TNBD
Nitro Group Positions 5,6,7 5,6,7,8
Melting Point Not reported 286°C
Density Estimated lower 1.907 g/cm³
Stability Moderate (inferred) >20 years
Synthesis Yield Not reported 81%

Non-Nitro-Substituted Benzodioxine Derivatives

  • Pharmacological Derivatives: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid exhibits anti-inflammatory activity comparable to ibuprofen . Dioxinoquinoline derivatives show moderate cytotoxicity, highlighting the scaffold’s versatility in drug design .
  • Impact of Nitro Groups : The trinitro compound’s nitro substituents likely eliminate pharmacological activity due to increased hydrophobicity and metabolic instability, redirecting its utility toward energetic materials.

Other Nitro-Substituted Analogs

  • 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine : A precursor to TNBD, this compound has lower density and stability. Its nitration to TNBD demonstrates the incremental effects of additional nitro groups on energy content .
  • 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine : Substitutions like bromoethoxy groups prioritize halogen bonding interactions over energetic performance, emphasizing the trinitro derivative’s niche in HEDMs .

Biological Activity

5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine (TNBD) is a polynitro derivative of 1,4-benzodioxane that has garnered attention for its unique biological activities and potential applications in various fields. This article explores the compound's biological activity, synthesis, stability, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of TNBD is C8H4N4O10C_8H_4N_4O_{10}. It features a fully nitrated aromatic ring fused with a dioxane structure. The compound exhibits notable thermal stability and hydrolytic resistance, making it suitable for various applications in medicinal chemistry and materials science .

PropertyValue
Molecular Weight232.14 g/mol
DensityHigh density (exact value varies)
SolubilitySoluble in methylethyl ketone
Thermal StabilityStable up to 110 °C

Synthesis of TNBD

The synthesis of TNBD typically involves the nitration of 6,7-dinitro-1,4-benzodioxane using concentrated nitric and sulfuric acids. The process is optimized to yield high purity and stability in the final product .

Anticancer Properties

Research indicates that derivatives of 1,4-benzodioxane exhibit significant anticancer activity. For instance, compounds bearing a benzodioxane moiety have been shown to inhibit cancer cell growth through various mechanisms. Specifically, TNBD has been implicated in targeting pathways critical to tumor growth and proliferation .

Case Study: Inhibition of p38α MAPK Pathway
A study highlighted that certain benzodioxane derivatives act as potent inhibitors of the p38α MAPK pathway, which is involved in inflammatory responses and cancer progression. This suggests that TNBD could potentially be developed as an anticancer agent by modulating this pathway .

Anti-inflammatory Activity

In addition to its anticancer properties, TNBD and its analogs have demonstrated anti-inflammatory effects. For example, a related compound with an acetic acid substituent showed significant anti-inflammatory activity in preclinical models. The structure-activity relationship (SAR) studies indicate that specific modifications to the benzodioxane structure can enhance these effects .

Stability and Degradation Studies

One of the notable characteristics of TNBD is its remarkable stability under various conditions. Studies have shown that TNBD remains stable for extended periods (over 20 years) without significant degradation when stored under normal laboratory conditions . This stability is attributed to the additional dioxane ring within its structure.

Table 2: Stability Data of TNBD

ConditionObservations
Room TemperatureNo degradation after 20 years
Hydrolytic StabilityNo degradation after exposure to water for one week at 20 °C

Q & A

Q. Q1: What are the standard methods for synthesizing 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nitration of the parent benzodioxine structure under controlled conditions. Key variables include:

  • Nitrating agents : Concentrated nitric acid or mixed acids (HNO₃/H₂SO₄).
  • Temperature : Maintained below 50°C to prevent decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates.

Experimental design should prioritize factorial approaches to optimize parameters (e.g., 2³ factorial designs for temperature, acid concentration, and reaction time) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the trinitro derivative. Reference structural analogs (e.g., 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid) suggest similar stability challenges during nitration .

Q. Q2: How can spectroscopic techniques (IR, NMR, MS) be used to confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify nitro (N=O) stretching vibrations at ~1530 cm⁻¹ and 1350 cm⁻¹. Compare with NIST spectral databases for benzodioxine derivatives .
  • ¹H NMR : Look for dihydro protons (CH₂ groups) as doublets of doublets (δ 4.1–4.5 ppm) and aromatic protons (δ 7.2–8.0 ppm). Nitro groups deshield adjacent protons, causing downfield shifts.
  • Mass Spectrometry (EI-MS) : Expect molecular ion [M]⁺ at m/z 287 (C₉H₇N₃O₆). Fragmentation patterns should include loss of NO₂ groups (m/z 241, 195).

Cross-validate with computational methods (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. Q3: How can computational modeling (e.g., DFT, MD simulations) predict the thermal stability and decomposition pathways of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for nitro groups. Lower BDEs (<200 kJ/mol) indicate thermal instability.
  • Molecular Dynamics (MD) : Simulate decomposition at elevated temperatures (e.g., 500 K) to identify initial cleavage sites (e.g., NO₂ loss vs. ring opening).
  • Transition State Analysis : Map energy barriers for decomposition pathways using software like Gaussian or COMSOL Multiphysics .

Validate predictions with experimental DSC/TGA data. For example, a DSC exotherm above 200°C suggests rapid decomposition, aligning with MD simulations of nitroaromatic compounds .

Q. Q4: What strategies resolve contradictions in reported reactivity data (e.g., conflicting nitration regioselectivity in benzodioxine derivatives)?

Methodological Answer:

  • Controlled Replication : Reproduce experiments under identical conditions (solvent, catalyst, temperature) to isolate variables.
  • Isotopic Labeling : Use ¹⁵N-labeled nitric acid to trace nitration sites via NMR or MS.
  • Meta-Analysis : Compare datasets across studies (e.g., CAS Registry entries for analogous compounds) to identify outliers .

For example, discrepancies in nitro group orientation may arise from steric effects in dihydrobenzodioxine vs. planar analogs. Theoretical frameworks (e.g., frontier molecular orbital theory) can rationalize regioselectivity differences .

Q. Q5: How can AI-driven experimental design improve the scalability of this compound synthesis for academic labs?

Methodological Answer:

  • Machine Learning (ML) Models : Train on historical reaction data (yield, purity) to predict optimal conditions. Use platforms like COMSOL for parameter optimization .
  • Automated High-Throughput Screening : Test 100+ microreactions in parallel to map the parameter space (e.g., solvent mixtures, catalyst loadings).
  • Real-Time Analytics : Integrate inline IR or Raman spectroscopy for feedback-controlled synthesis.

Q. Q6: How does linking this compound’s reactivity to conceptual frameworks (e.g., aromatic electrophilic substitution theory) enhance experimental design?

Methodological Answer:

  • Theoretical Grounding : Electrophilic nitration follows Wheland intermediate formation. Steric hindrance from the dihydro ring alters transition state geometry, favoring para nitration in benzodioxines vs. meta in planar aromatics .
  • Hypothesis Testing : Design experiments to probe steric/electronic effects (e.g., substituent variation at C2/C3).
  • Cross-Disciplinary Insights : Apply combustion chemistry principles (e.g., RDF2050106 ) to predict decomposition energetics.

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